Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C13H20N4O3S2 and a molecular weight of 344.5 g/mol . This compound is notable for its unique structure, which includes a thiadiazole ring, a cyclohexylamino group, and an ethyl ester functional group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Properties
IUPAC Name |
ethyl 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-2-20-10(18)8-21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,14,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGVVJDCXMBWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Thiosemicarbazides
Thiosemicarbazide (NH$$2$$-NH-CS-NH$$2$$) undergoes cyclization in concentrated sulfuric acid at 80–100°C to yield 5-amino-1,3,4-thiadiazole-2-thiol. The reaction proceeds via dehydration and intramolecular cyclization, producing the thiadiazole core with adjacent amino and thiol groups. Key parameters include:
Base-Mediated Cyclization with Carbon Disulfide
Alternatively, hydrazine derivatives react with carbon disulfide (CS$$2$$) under basic conditions to form dithiocarbazate intermediates, which cyclize upon acidification. For example, hydrazine hydrate and CS$$2$$ in ethanol with potassium hydroxide (KOH) yield 5-amino-1,3,4-thiadiazole-2-thiol after refluxing for 4–6 hours. This method offers milder conditions but requires precise pH control during acid quenching.
Urea Bond Formation via Isocyanate Coupling
The 5-amino group of the intermediate 5-amino-1,3,4-thiadiazol-2-yl sulfanyl acetate reacts with cyclohexyl isocyanate to form the urea linkage.
Solvent and Catalyst Optimization
In anhydrous THF or dichloromethane (DCM), the amine attacks the electrophilic carbon of the isocyanate, forming a carbamate intermediate that tautomerizes to the urea. Catalysts such as 4-dimethylaminopyridine (DMAP, 5 mol%) enhance reaction rates by stabilizing the transition state. Key conditions include:
- Molar Ratio : 1:1.1 (amine:isocyanate)
- Temperature : 0–25°C (prevents side reactions)
- Reaction Time : 12–24 hours
Green Chemistry Approaches
Recent advances employ ionic liquids (e.g., [BMIM][BF$$_4$$]) as solvents, reducing toxicity and improving yields (85–90%). Additionally, ball milling techniques achieve quantitative conversions in 2 hours by mechanochemical activation.
Analytical Characterization
Spectroscopic Validation
- $$^1$$H-NMR : The sulfanyl acetate’s ethylene protons resonate at δ 4.40–4.78 ppm (quartet, J = 7.2 Hz), while the urea NH appears at δ 10.24–10.52 ppm.
- $$^{13}$$C-NMR : The carbonyl carbon of the urea group is observed at δ 165–168 ppm, corroborating successful coupling.
- HRMS : Molecular ion peaks at m/z 386.12 (M+H$$^+$$) confirm the target structure.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) reveals ≥98% purity for optimized routes.
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Formation
Acid-catalyzed cyclization occasionally yields regioisomers due to competing dehydration pathways. Employing in situ IR monitoring ensures selective formation of the 5-amino-2-thiol derivative.
Byproduct Mitigation in Urea Formation
Excess isocyanate may lead to bis-urea byproducts. Stepwise addition of cyclohexyl isocyanate and rigorous temperature control (<25°C) suppress this issue.
Chemical Reactions Analysis
Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves multiple steps that typically include the formation of the thiadiazole ring and subsequent modifications to introduce the ethyl ester group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study involving derivatives of thiadiazole compounds demonstrated promising results against various bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Potential
In silico studies have suggested that compounds with a thiadiazole core can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This indicates a potential application for this compound in treating inflammatory diseases .
Acetylcholinesterase Inhibition
Compounds containing thiadiazole moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function. Thus, this compound may offer therapeutic benefits in neurodegenerative conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The cyclohexylamino group may enhance the compound’s binding affinity to these targets, while the ethyl ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives, such as:
Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound has a similar ester group but differs in its functional groups and overall structure.
Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS No. 866042-11-7) is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and related research findings.
The synthesis of this compound involves the reaction of cyclohexylamine with ethyl 2-amino-4-methylthiazole-5-carboxylate under reflux conditions in solvents like ethanol or methanol. The mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors, leading to various biological effects including antimicrobial and antifungal activities .
Antimicrobial Properties
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit a range of antimicrobial activities. This compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Key Findings :
- The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
- In vitro studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like ampicillin .
| Microorganism | Activity (MIC µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |
| Escherichia coli | 62.5 | Ampicillin | 50 |
| Candida albicans | Moderate | Fluconazole | Varies |
Antifungal Properties
The compound has also been evaluated for its antifungal activity. Specific derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger. The introduction of different substituents on the thiadiazole ring has been linked to enhanced antifungal activity .
Case Studies and Research Findings
- Antimicrobial Screening : A study highlighted that derivatives with specific substitutions at the amine group significantly increased antimicrobial potency against various pathogens .
- Synergistic Effects : Research suggests that combining thiadiazole derivatives with other active compounds could enhance their efficacy through synergistic mechanisms, potentially leading to new therapeutic agents with reduced toxicity .
- Pharmacological Potential : The biological potential of this compound is further supported by its structural similarity to known pharmacophores, indicating a promising avenue for drug development in treating infectious diseases .
Q & A
Q. What are the optimized synthetic routes for preparing Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate?
A two-step procedure is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions (e.g., NaOH in ethanol) to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : Treat the intermediate with ethyl bromoacetate or similar alkylating agents in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetate moiety.
This method allows for structural diversification by varying alkylating reagents or substituents on the thiosemicarbazide precursor .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Elemental Analysis : Validates molecular formula.
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methylene protons at δ ~4.21 ppm, aromatic protons at δ ~7.13–7.43 ppm) and carbon types (e.g., carbonyl carbons at ~166–175 ppm) .
- IR : Detects functional groups (e.g., NH stretches at 3285–3303 cm⁻¹, C=O stretches at 1652–1666 cm⁻¹) .
- TLC : Monitors reaction progress and purity using solvents like chloroform:methanol (7:3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 1,3,4-thiadiazole derivatives?
Discrepancies in cytotoxicity (e.g., inactive compounds in some studies vs. active analogs in others) require:
- Standardized Assays : Use consistent cell lines (e.g., A549, HEPG2, MCF7) and protocols (e.g., fluorescence-based aromatase inhibition assays) .
- Structural Modifications : Compare substituent effects (e.g., cyclohexylamino vs. p-tolyl groups) to identify key pharmacophores. For example, derivative 4y (p-tolyl-substituted) showed higher activity than unsubstituted analogs .
- Computational Modeling : Correlate crystallographic data (e.g., butterfly conformation with dihedral angles of 46.3°) with bioactivity to assess conformational flexibility .
Q. What methodologies are recommended for evaluating the impact of substituents on anticancer activity?
- SAR Studies : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heteroaryl) on the thiadiazole core. For example:
- Methyl/ethyl groups : Enhance lipophilicity and membrane permeability.
- Aromatic substituents : Influence π-π stacking with target proteins (e.g., aromatase).
- In Vitro Screening : Prioritize derivatives with IC₅₀ values <50 µM in cytotoxicity assays .
- Mechanistic Studies : Use fluorescence quenching (ex/em = 488/527 nm) to probe enzyme-inhibitor interactions .
Q. How can crystallographic data inform the design of thiadiazole-based therapeutics?
Single-crystal X-ray diffraction reveals:
- Conformational Preferences : Butterfly-shaped molecular geometry with near-planar thiadiazole and aryl rings (dihedral angles <1°), which may enhance stacking interactions .
- Hydrogen Bonding : NH groups participate in intermolecular H-bonds (e.g., N–H···S), stabilizing crystal packing and potentially influencing solubility .
- Lattice Parameters : Monoclinic systems (e.g., a=16.8944 Å, β=96.084°) guide co-crystallization studies with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
